molecular formula C27H30N4O3 B611826 N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide CAS No. 1206731-57-8

N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide

Cat. No. B611826
CAS RN: 1206731-57-8
M. Wt: 458.562
InChI Key: KXWWYFKVBFUVIZ-SGWCAAJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-hydroxy peptides, which includes compounds like “N’-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide”, can be achieved through a versatile method that prepares N-hydroxy peptide on solid support . This method evaluates the impact of backbone N-hydroxylation on secondary structure stability .

Scientific Research Applications

Breast Cancer Treatment

WT-161, a histone deacetylase 6 (HDAC6) inhibitor, has shown remarkable anti-tumor activity in breast cancer cell lines . It triggers apoptotic cell death in various cells, associated with decreased expression of EGFR, HER2, and ERα and downstream signaling . This suggests that WT-161 could be a potential therapeutic agent for breast cancer treatment .

Multiple Myeloma Treatment

In preclinical models, WT-161 has shown significant anti-tumor activity in multiple myeloma (MM) . This indicates that WT-161 could be a potential therapeutic agent for MM treatment .

Osteosarcoma Treatment

The combined therapy of OTX015 (a Bromodomain Inhibitor) and WT-161 has been found to synergistically inhibit the growth, migration, and invasion of osteosarcoma cells . It also induces apoptosis and results in the G1/S arrest of osteosarcoma cells . This suggests that the combination of OTX015 and WT-161 could be a promising therapeutic strategy for osteosarcoma .

4. Inhibition of Self-Renewal Ability of Osteosarcoma Stem Cells OTX015 and WT-161 have been found to inhibit the self-renewal ability of osteosarcoma stem cells (OSCs) in a synergistic manner . This indicates that the combination of OTX015 and WT-161 could be used to target OSCs .

Downregulation of β-catenin

The synergistic downregulation of β-catenin by OTX015-mediated suppression of FZD2 and WT-161-mediated upregulation of PTEN may be responsible for the synergistic effect of OTX015 and WT-161 . This suggests that the combination of OTX015 and WT-161 could be used to target the β-catenin pathway .

In Vivo Tumor Growth Inhibition

In a murine xenograft model, WT-161 has been found to significantly inhibit in vivo MCF7 cell growth, associated with downregulation of ERα . This suggests that WT-161 could be a potential therapeutic agent for in vivo tumor growth inhibition .

properties

IUPAC Name

N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3/c32-26(15-9-1-2-10-16-27(33)30-34)29-28-21-22-17-19-25(20-18-22)31(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-8,11-14,17-21,34H,1-2,9-10,15-16H2,(H,29,32)(H,30,33)/b28-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWWYFKVBFUVIZ-SGWCAAJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NNC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=N/NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide
Reactant of Route 2
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N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide
Reactant of Route 3
N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide

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